![molecular formula C25H21BrN2O6 B13370120 4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B13370120.png)
4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate is a complex organic compound with a molecular formula of C24H21BrN2O4 and a molecular weight of 481.35 g/mol . This compound is notable for its unique structure, which includes a brominated phenoxy group, a carbohydrazonoyl linkage, and a benzodioxole moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate typically involves multiple steps. One common route includes the following steps:
Bromination: The starting material, 2,6-dimethylphenol, is brominated using bromine in the presence of a catalyst to introduce the bromine atom at the 4-position.
Esterification: The brominated phenol is then esterified with chloroacetic acid to form the corresponding ester.
Hydrazonation: The ester is reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthetic route described above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The phenoxy and benzodioxole moieties can undergo oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Limited use in specialized industrial applications, primarily in research and development settings.
Mecanismo De Acción
The mechanism of action of 4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. The brominated phenoxy group and the benzodioxole moiety are key functional groups that interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The carbohydrazonoyl linkage plays a crucial role in stabilizing the compound’s conformation, enhancing its binding affinity to the target .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-(2-(2,5-dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-(4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-(3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the brominated phenoxy group and the benzodioxole moiety distinguishes it from other similar compounds, making it a valuable compound for research .
Propiedades
Fórmula molecular |
C25H21BrN2O6 |
|---|---|
Peso molecular |
525.3 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(4-bromo-2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C25H21BrN2O6/c1-15-9-19(26)10-16(2)24(15)31-13-23(29)28-27-12-17-3-6-20(7-4-17)34-25(30)18-5-8-21-22(11-18)33-14-32-21/h3-12H,13-14H2,1-2H3,(H,28,29)/b27-12+ |
Clave InChI |
DREKXIPAJFDGMX-KKMKTNMSSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C)Br |
SMILES canónico |
CC1=CC(=CC(=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


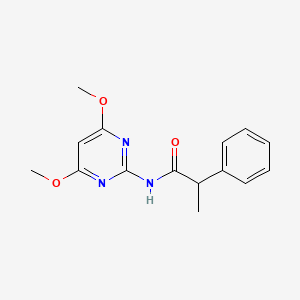
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B13370051.png)
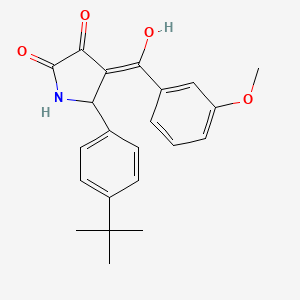
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370061.png)
![4-[3-(2-chloro-1-ethyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B13370062.png)
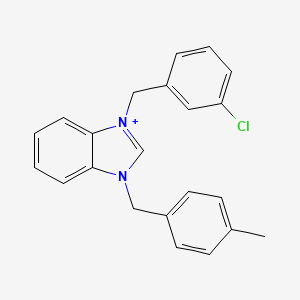
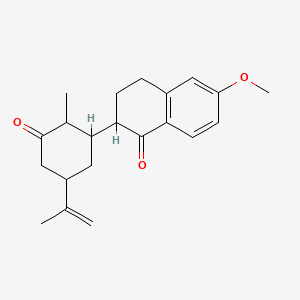


![1-[4-(difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13370081.png)
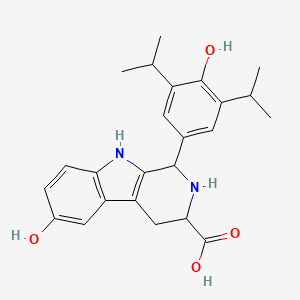
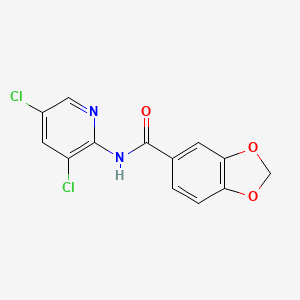
![Tert-butyl 5',6'-dihydro-6'-oxospiro(piperidine-4,4'-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-1-carboxylate](/img/structure/B13370110.png)
![6-(1-Adamantyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370114.png)
